Ethyl 3-bromopropanimidate
Description
Ethyl 3-bromopropionate (IUPAC name: ethyl 3-bromopropanoate) is an organobromine compound with the molecular formula C₅H₉BrO₂ and a molecular weight of 181.03 g/mol . Its structure (SMILES: CCOC(=O)CCBr) consists of an ethyl ester group linked to a propionate chain bearing a bromine atom at the β-position. This compound is widely utilized in organic synthesis as an alkylating agent, particularly in nucleophilic substitution reactions, due to the electrophilic bromine atom. Key synonyms include ethyl β-bromopropionate and 3-bromopropionic acid ethyl ester . Safety protocols emphasize handling in well-ventilated areas, using personal protective equipment (PPE), and avoiding skin contact due to its irritant properties .
Properties
IUPAC Name |
ethyl 3-bromopropanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-2-8-5(7)3-4-6/h7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNSVBUEIFVREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697361 | |
| Record name | Ethyl 3-bromopropanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744137-21-1 | |
| Record name | Ethyl 3-bromopropanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromopropanimidate can be synthesized through the reaction of ethyl 3-bromopropionate with ammonia or an amine under controlled conditions. The reaction typically involves the following steps:
Starting Material: Ethyl 3-bromopropionate.
Reagent: Ammonia or an amine.
Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromopropanimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amines.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation: Oxidative conditions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are utilized.
Major Products:
Nucleophilic Substitution: Products include substituted propanimidates or amides.
Reduction: Products include ethyl 3-aminopropanoate or ethyl 3-hydroxypropanoate.
Oxidation: Products include ethyl 3-bromopropanoic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl 3-bromopropanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromopropanimidate involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Comparison with Similar Compounds
Ethyl Bromopyruvate
- Structure : Ethyl bromopyruvate (C₅H₇BrO₃) contains a ketone group adjacent to the bromine atom (α-position), unlike the ester-linked β-bromine in ethyl 3-bromopropionate.
- Reactivity : The α-bromine in ethyl bromopyruvate enhances its electrophilicity, making it highly reactive in multicomponent syntheses, such as forming thiophene derivatives via reactions with acetylenic esters and thiourea .

- Applications: Primarily used in heterocyclic chemistry for constructing complex scaffolds like ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives .
Ethyl 3-(2-Bromo-5-Methoxyphenyl)propanoate
- Structure : This compound (C₁₂H₁₅BrO₃) features a bromine-substituted aromatic ring (2-bromo-5-methoxyphenyl) attached to the propionate chain, introducing steric and electronic effects absent in ethyl 3-bromopropionate.
- Reactivity : The aromatic bromine is less reactive toward nucleophilic substitution but may participate in cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy group directs electrophilic aromatic substitution.
- Applications : Serves as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules with aryl motifs .
Ethyl 2-[(3-Bromophenyl)methyl]-3-(methylamino)propanoate
- Structure: A more complex derivative (C₁₃H₁₈BrNO₂) with a 3-bromophenylmethyl group and a methylamino substituent, resulting in increased molecular weight (300.19 g/mol) and hydrogen-bonding capacity .
- Applications : Likely used in medicinal chemistry for designing amine-containing drug candidates, leveraging its brominated aromatic system for targeted interactions .
Critical Analysis of Reactivity and Utility
- Electronic Effects : Ethyl 3-bromopropionate’s β-bromine exhibits moderate reactivity compared to the α-bromine in ethyl bromopyruvate, which is more electrophilic due to proximity to the electron-withdrawing ketone.
- Steric Considerations : Aromatic derivatives (e.g., compounds from and ) face steric hindrance from bulky aryl groups, limiting their utility in sterically demanding reactions.
- Biological Relevance: Compounds with aromatic bromine and nitrogenous substituents (e.g., ) are prioritized in drug discovery for their ability to interact with biological targets via halogen bonds and hydrogen bonds.
Biological Activity
Ethyl 3-bromopropanimidate (CAS No. 744137-21-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily arises from its ability to interact with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions that can lead to the formation of more complex structures. This reactivity is crucial for its potential applications in drug development.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
| Klebsiella pneumoniae | 0.75 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed varying levels of cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The compound was tested alongside standard antibiotics, demonstrating superior activity against resistant strains, particularly Staphylococcus aureus. This suggests that this compound could be developed into a novel therapeutic agent for treating infections caused by resistant bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on cancer therapy, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism that could be exploited in cancer treatment strategies.
Q & A
Q. Q1.1: What are the common synthetic routes for Ethyl 3-bromopropanimidate, and how is its purity verified?
Answer: this compound is typically synthesized via bromination of ethyl propionimidate using reagents like PBr₃ or HBr in anhydrous conditions . Key steps include:
- Reaction optimization: Maintain temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis) .
- Purification: Distillation under reduced pressure (e.g., 1.33 kPa, boiling point ~98–100°C) .
- Purity verification: Use gas chromatography (GC) with flame ionization detection (FID) for quantitative analysis, ensuring ≥95% purity . Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms structural integrity, with characteristic peaks for the ethyl ester (δ 1.2–1.4 ppm) and brominated carbon (δ 30–40 ppm in ¹³C NMR) .
Q. Q1.2: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- Spectroscopy:
- Chromatography:
Data precision: Report values to three significant figures, aligning with instrument precision (e.g., GC retention times ±0.01 min) .
Advanced Research Questions
Q. Q2.1: How can solvent systems and catalysts be optimized to enhance the nucleophilic reactivity of this compound in cross-coupling reactions?
Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions. Avoid protic solvents to prevent hydrolysis .
- Catalysts: Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios (e.g., 2:1 PPh₃:Pd) to suppress β-hydride elimination .
- Kinetic studies: Monitor reaction progress via in situ ¹H NMR. Calculate rate constants (k) using integrated peak areas of reactants vs. products .
Data contradiction example: Discrepancies in reported yields may arise from trace moisture; address via rigorous drying of solvents (molecular sieves) and inert atmosphere (N₂/Ar glovebox) .
Q. Q2.2: What computational methods validate the electrophilic properties of this compound in mechanistic studies?
Answer:
- Density Functional Theory (DFT): Calculate LUMO energies to predict reactivity toward nucleophiles. For example, a LUMO energy of −1.5 eV indicates high electrophilicity .
- Molecular dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF vs. THF) .
- Transition state analysis: Use Gaussian 16 with B3LYP/6-31G(d) basis set to map energy barriers for bromine displacement .
Validation: Compare computed activation energies (ΔG‡) with experimental Arrhenius plots (R² > 0.98 required) .
Q. Q2.3: How do isotopic labeling (e.g., ²H, ¹³C) and kinetic isotope effects (KIE) elucidate degradation pathways of this compound?
Answer:
- Isotopic labeling: Synthesize deuterated analogs (e.g., CD₃CH₂-3-bromopropanimidate) to track hydrolysis pathways via ²H NMR .
- KIE studies: Measure rate differences (kH/kD > 1.0) to identify rate-determining steps (e.g., C-Br bond cleavage) .
- Degradation products: Analyze via LC-MS/MS; major byproducts include propionimidic acid (m/z 102) and ethylene glycol (GC retention time 8.2 min) .
Methodological and Analytical Considerations
Q. Q3.1: What statistical approaches resolve contradictions in reported reaction yields for this compound synthesis?
Answer:
- Error analysis: Calculate relative standard deviation (RSD) across triplicate trials. RSD > 5% suggests inconsistent moisture control .
- ANOVA: Compare yields under varying conditions (e.g., temperature, catalyst loading). A p-value < 0.05 confirms significant differences .
- Multivariate optimization: Apply response surface methodology (RSM) to balance competing factors (e.g., temperature vs. reaction time) .
Q. Q3.2: How should researchers address discrepancies between computational predictions and experimental results for this compound reactivity?
Answer:
- Re-evaluate assumptions: Confirm solvent models in simulations match experimental conditions (e.g., implicit vs. explicit solvation) .
- Sensitivity analysis: Test robustness of DFT parameters (e.g., basis set choice). Higher basis sets (e.g., 6-311+G(d,p)) reduce error margins .
- Experimental validation: Use stopped-flow IR to capture intermediate species not modeled computationally .
Safety and Storage Protocols
Q. Q4.1: What are the critical storage conditions to prevent decomposition of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

